

D-Tryptophyl-D-proline interference with common laboratory reagents

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Compound of Interest		
Compound Name:	D-Tryptophyl-D-proline	
Cat. No.:	B15210808	Get Quote

Technical Support Center: D-Tryptophyl-D-proline Interference

Disclaimer: Direct experimental data on the interference of **D-Tryptophyl-D-proline** with common laboratory reagents is limited in publicly available literature. The information provided here is extrapolated from the known interferences of its constituent amino acids, D-Tryptophan and D-Proline. Tryptophan, in particular, is a well-documented interfering substance in several common assays due to its aromatic indole ring.

Frequently Asked Questions (FAQs)

Q1: What is **D-Tryptophyl-D-proline** and why might it interfere with my experiments?

D-Tryptophyl-D-proline is a dipeptide composed of D-Tryptophan and D-Proline. The potential for interference primarily stems from the D-Tryptophan residue. Tryptophan's indole ring can absorb UV light and interact with various reagents, leading to inaccurate measurements in colorimetric and UV-based assays.[1][2][3]

Q2: Which laboratory assays are most likely to be affected by the presence of **D-Tryptophyl-D-proline**?

Based on the properties of tryptophan, the following assays are most susceptible to interference:



- Protein Quantification Assays:
 - Bradford Assay: The Coomassie dye in the Bradford reagent can interact with aromatic amino acid residues, leading to an overestimation of protein concentration.[1][4]
 - Bicinchoninic Acid (BCA) Assay: Tryptophan can reduce Cu²⁺ to Cu⁺, the basis of the BCA assay, which can cause an overestimation of protein concentration.[5][6]
 - Lowry Assay: Similar to the BCA assay, tryptophan can contribute to the reduction of the Folin-Ciocalteu reagent, leading to inaccurate results.[5]
- UV-Vis Spectroscopy: Tryptophan has a strong absorbance maximum around 280 nm, which
 is a common wavelength for estimating protein concentration.[2][7][8][9] The presence of free
 D-Tryptophyl-D-proline will lead to a significant overestimation of protein concentration
 when using A280 measurements.
- Fluorescence-based Assays: Tryptophan is a fluorescent amino acid.[2][10] If your assay of interest uses fluorescence detection in the same excitation/emission range as tryptophan, you may observe background interference.

Q3: At what concentration is **D-Tryptophyl-D-proline** likely to cause interference?

The concentration at which interference becomes significant depends on the specific assay and the concentration of the analyte of interest. As a general guideline, tryptophan can cause noticeable interference in protein assays at micromolar concentrations. It is crucial to perform a buffer blank control containing **D-Tryptophyl-D-proline** at the same concentration as in your samples to assess the level of interference.

Q4: How can I determine if **D-Tryptophyl-D-proline** is interfering with my assay?

The best way to check for interference is to run a "buffer blank" or "spike control" experiment. Prepare a sample containing your buffer and **D-Tryptophyl-D-proline** at the concentration you expect in your experimental samples, but without your analyte of interest. If you observe a signal in this control, it indicates interference.

Troubleshooting Guides



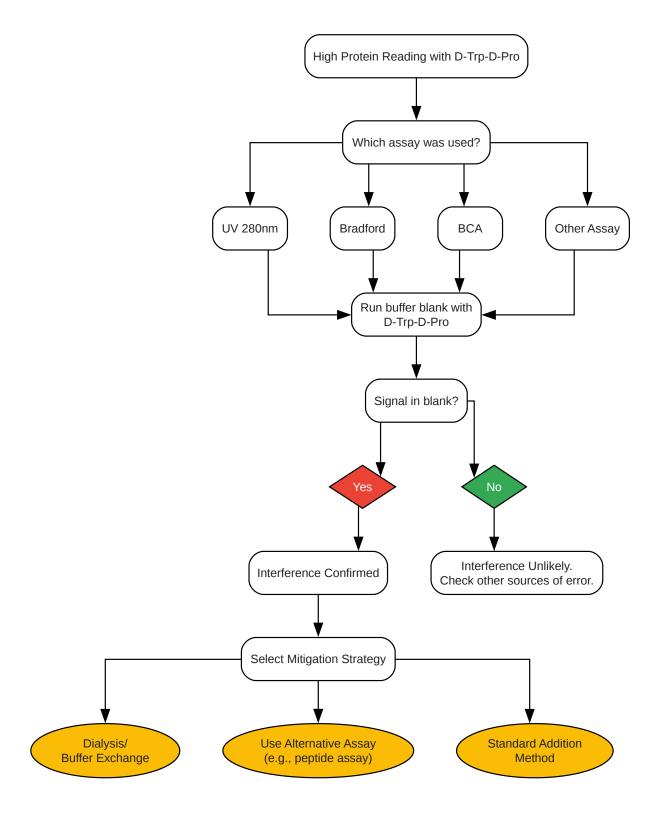


Problem: My protein concentration seems unexpectedly high in samples containing **D-Tryptophyl-D-proline**.

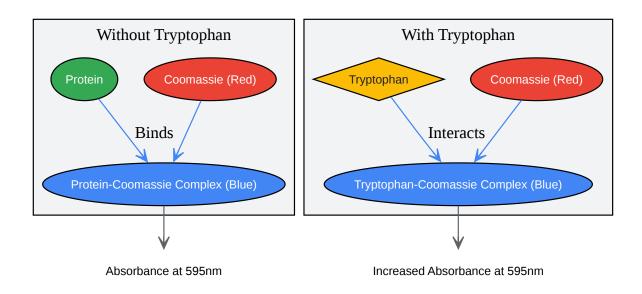
This is a common issue, particularly with Bradford, BCA, and UV 280nm absorbance assays.

Troubleshooting Workflow









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